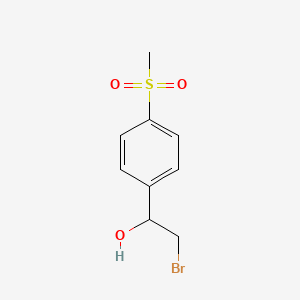

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol

Description

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is a brominated secondary alcohol featuring a para-substituted methanesulfonyl (MeSO₂) group on the aromatic ring. This compound serves as a critical synthetic intermediate in pharmaceutical chemistry, particularly in the development of β₂-adrenoceptor agonists such as arformoterol . The methanesulfonyl group enhances electron-withdrawing effects, influencing both reactivity and physicochemical properties. Its synthesis typically involves bromination of 4-methanesulfonylacetophenone followed by stereoselective reduction, though detailed protocols are proprietary .

Properties

IUPAC Name |

2-bromo-1-(4-methylsulfonylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDHFFNZCDQTFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CBr)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the bromination of 1-(4-methanesulfonylphenyl)ethanol. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-(4-methanesulfonylphenyl)ethanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include ketones and aldehydes.

Reduction Reactions: The primary product is 1-(4-methanesulfonylphenyl)ethanol.

Scientific Research Applications

Overview

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol is an organic compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure, featuring a bromine atom and a methanesulfonyl group, allows it to function as a versatile intermediate in organic synthesis.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine atom allows for nucleophilic substitution reactions, making it a key building block in the development of new compounds.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and protein modification. Its reactive nature enables it to interact with biological molecules, leading to potential applications in drug discovery.

Medicinal Chemistry

Research indicates that this compound has promising anticancer and anti-inflammatory properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines and reduce pro-inflammatory cytokine production, suggesting its potential as a therapeutic agent.

Anticancer Activity

A notable study explored the effects of this compound on human cancer cell lines. Key findings include:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed across various cancer types.

- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

These results highlight the compound's potential as a lead for developing new anticancer agents.

Anti-inflammatory Properties

Research has demonstrated that this compound reduces pro-inflammatory cytokine production in cell culture models. This suggests its potential application in treating inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol involves its reactivity towards nucleophiles. The bromine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The methanesulfonyl group enhances the compound’s stability and reactivity by withdrawing electron density from the phenyl ring, making the bromine atom more electrophilic .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the phenyl ring or the ethanol backbone. Key comparisons include:

Electron-Withdrawing vs. Electron-Donating Substituents

- 2-Bromo-1-(4-methoxyphenyl)ethan-1-one (C₉H₉BrO₂): The methoxy (MeO) group is electron-donating, increasing ring electron density. This contrasts with the MeSO₂ group, which strongly withdraws electrons, reducing nucleophilic aromatic substitution rates. The ketone backbone (ethanone) also differs from the alcohol (ethanol), making it a precursor for chiral alcohols via reduction .

- 2-Bromo-1-(4-hydroxyphenyl)ethanone (C₈H₇BrO₂): The hydroxyl (OH) group offers hydrogen-bonding capability, enhancing solubility in polar solvents. This compound is used in adrenaline-type drug synthesis, whereas the MeSO₂ derivative’s sulfonyl group may improve metabolic stability in pharmaceuticals .

Halogen and Heterocyclic Modifications

- 2-Bromo-1-(2-chlorophenyl)ethan-1-ol (C₈H₈BrClO): The ortho-chloro substituent introduces steric hindrance, altering reaction pathways compared to the para-substituted MeSO₂ analog. This compound is an analytical standard for quality control .

- 2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (C₁₂H₁₀BrNO₂): The isoxazole ring adds heterocyclic complexity, enabling applications in agrochemicals and heterocyclic drug synthesis. The MeSO₂ analog’s sulfonyl group offers distinct electronic effects for targeted reactivity .

Physicochemical Properties

Key Observations :

- The MeSO₂ group increases molecular weight and polarity compared to methyl or methoxy analogs, impacting solubility in organic solvents.

- Bromoethanol derivatives (e.g., target compound) exhibit higher reactivity in elimination or substitution reactions than ketones due to the –OH group .

Biological Activity

2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a bromine atom, a methanesulfonyl group, and an alcohol functional group. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Bromine Atom | Enhances reactivity through electrophilic substitution. |

| Methanesulfonyl Group | Imparts solubility and potential for enzyme interactions. |

| Hydroxyl Group | Facilitates hydrogen bonding and increases polarity. |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom and the methanesulfonyl group play crucial roles in its binding affinity and specificity.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways critical for cell proliferation and apoptosis.

Case Studies

Several studies have explored the compound's effects on different biological systems:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme activities. It showed significant inhibition of certain metabolic enzymes, which could be leveraged for drug development .

- Toxicity Assessments : Toxicological evaluations revealed that while the compound displays promising biological activity, it also exhibits dose-dependent toxicity in certain models, necessitating further investigation into its safety profile .

Biological Assays

The following table summarizes key findings from various assays conducted on this compound:

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity Assay | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | Significant inhibition of metabolic enzymes | |

| Toxicity Profile | Dose-dependent toxicity observed |

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Differences |

|---|---|---|

| 2-Bromo-1-(3-methanesulfonylphenyl)ethan-1-one | Similar structure with different sulfonyl position | Variations in biological activity |

| 2-Bromo-N-(4-morpholinophenyl)acetamide | Contains an acetamide group | Altered reactivity due to functional group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(4-methanesulfonylphenyl)ethan-1-ol?

- Methodology : A common approach involves bromination of the corresponding alcohol or ketone precursor. For example, analogous compounds like 2-bromo-1-(4-methoxyphenyl)ethanone are synthesized via borane-mediated reduction or halogenation using brominating agents (e.g., PBr₃ or HBr in acetic acid) . Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to minimize side products. Purification typically employs column chromatography or recrystallization .

Q. How is the compound structurally characterized in academic research?

- Methodology :

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions. SHELX software is widely used for refinement .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals based on substituent effects (e.g., deshielding from the methanesulfonyl group).

- MS (ESI/HRMS) : Confirm molecular weight and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodology : Polar aprotic solvents (e.g., ethanol, acetone) are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields high-purity crystals. For challenging cases, mixed solvents (e.g., DCM/hexane) or gradient cooling may improve crystal quality .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and computational modeling (DFT for chemical shift prediction).

- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

- Dynamic NMR : Investigate conformational flexibility causing signal splitting .

Q. What are the challenges in achieving high enantiomeric purity, and how are they addressed?

- Methodology :

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) for separation.

- Asymmetric synthesis : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during bromination or reduction steps.

- Circular Dichroism (CD) : Confirm enantiopurity and assign absolute configuration .

Q. How does the methanesulfonyl group influence reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic substitution (SN₂) but may deactivate aromatic rings for electrophilic reactions.

- Case study : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to optimize catalyst loading .

Future Research Directions

Q. What computational methods are recommended for predicting biological activity?

- Methodology :

- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina.

- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial or anti-inflammatory activity .

- MD simulations : Study membrane permeability and stability in physiological environments .

Q. How can environmental impacts of synthesis be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.